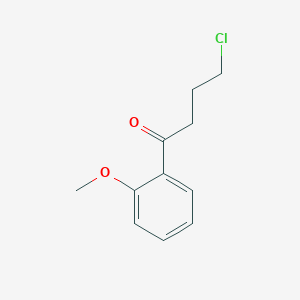

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

Description

Significance of Chloroketones as Versatile Synthetic Intermediates in Advanced Chemical Research

Chloroketones are a class of organic compounds that contain both a ketone functional group and a chlorine atom. Their importance in organic synthesis stems from their dual reactivity. The carbonyl group can undergo nucleophilic attack, while the carbon-chlorine bond provides a site for nucleophilic substitution, elimination, or organometallic coupling reactions. nih.govnih.gov This dual functionality makes them powerful precursors for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals. nih.govbme.hu

The reactivity of a chloroketone is influenced by the position of the chlorine atom relative to the carbonyl group. α-chloroketones, for instance, are highly reactive alkylating agents due to the electron-withdrawing effect of the adjacent carbonyl group, which activates the carbon-chlorine bond towards nucleophilic attack. nih.govup.ac.za In the case of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane, the chlorine is at the γ-position, which still allows for a variety of synthetic transformations, including intramolecular cyclization reactions to form cyclic ketones or other ring systems. researchgate.net

The synthesis of chloroketones can be achieved through various methods, including the direct chlorination of ketones, the reaction of diazoketones with sources of chlorine, or the chain extension of esters. organic-chemistry.orgorganic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern and the stability of the starting materials and products.

General Reactivity of Chloroketones

| Reaction Type | Description | Synthetic Utility |

|---|---|---|

| Nucleophilic Substitution | The chlorine atom is displaced by a nucleophile. | Introduction of various functional groups (e.g., amines, thiols, azides). up.ac.za |

| Favorskii Rearrangement (for α-haloketones) | Base-induced rearrangement to form carboxylic acid derivatives. | Synthesis of esters and amides with rearranged carbon skeletons. |

| Intramolecular Cyclization | The chloroalkyl chain reacts with a nucleophilic center within the same molecule. researchgate.net | Formation of cyclic compounds, including carbocycles and heterocycles. rsc.org |

| Formation of Heterocycles | Reaction with binucleophiles to construct heterocyclic rings (e.g., thiazoles, imidazoles). nih.gov | Key step in the synthesis of many biologically active compounds. bme.hu |

Overview of Aryl Alkyl Ketones and Their Derivatives in Complex Molecular Architectures

Aryl alkyl ketones are a class of ketones where the carbonyl group is attached to an aromatic ring and an alkyl chain. fiveable.me This structural motif is a cornerstone in organic synthesis and is found in a vast number of natural products, pharmaceuticals, and functional materials. numberanalytics.comnih.gov The presence of both an aromatic ring and a carbonyl group provides multiple sites for chemical modification, allowing for the construction of diverse and complex molecular architectures. fiveable.me

The synthesis of aryl alkyl ketones is most commonly achieved through the Friedel-Crafts acylation reaction. tamu.eduwisc.edu This powerful method involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.com For instance, the synthesis of this compound would likely involve the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with 4-chlorobutyryl chloride. The methoxy (B1213986) group on the aromatic ring is an activating group and directs the acylation primarily to the para position, with some ortho substitution also possible. vedantu.com

Aryl alkyl ketones serve as versatile intermediates for a multitude of chemical transformations. The carbonyl group can be reduced to an alcohol, converted to an amine via reductive amination, or used in aldol (B89426) and other condensation reactions. fiveable.me The aromatic ring can undergo further electrophilic substitution, and the alkyl chain can be functionalized. This wide range of reactivity makes aryl alkyl ketones essential building blocks in the synthesis of complex molecules. numberanalytics.comresearchgate.net

Synthetic Applications of Aryl Alkyl Ketones

| Reaction Type | Description | Resulting Functional Group/Molecule |

|---|---|---|

| Reduction | The carbonyl group is reduced to a hydroxyl group or a methylene (B1212753) group. | Secondary alcohols or alkylbenzenes. fiveable.me |

| Reductive Amination | The carbonyl group is converted into an amine. | Chiral and achiral amines. |

| Wittig Reaction | The carbonyl group is converted into a carbon-carbon double bond. | Alkenes. |

| Willgerodt-Kindler Reaction | Rearrangement and oxidation to form a terminal amide. | Arylalkylamides and corresponding carboxylic acids. |

| Baeyer-Villiger Oxidation | Insertion of an oxygen atom adjacent to the carbonyl group. | Esters. |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-(2-methoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-14-11-7-3-2-5-9(11)10(13)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZYDAKGGBPTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456611 | |

| Record name | 4-Chloro-1-(2-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40877-17-6 | |

| Record name | 4-Chloro-1-(2-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 1 2 Methoxyphenyl 1 Oxobutane and Analogous Structures

Traditional Synthetic Routes and Their Academic Limitations

Traditional approaches to the synthesis of chlorinated carbonyl compounds, while foundational, often present challenges related to selectivity, reaction conditions, and the formation of undesirable side-products.

Friedel-Crafts Acylation Approaches to Chlorinated Carbonyl Compounds: Scope and Challenges

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and a primary method for the synthesis of aryl ketones. masterorganicchemistry.comtamu.eduorganic-chemistry.org The reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comtamu.edu For the synthesis of a precursor to 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane, this would involve the acylation of anisole (B1667542) (methoxybenzene) with 4-chlorobutyryl chloride.

The methoxy (B1213986) group of anisole is an ortho-, para-directing activator, meaning the acyl group will be directed to the positions ortho and para to the methoxy group. youtube.com The para-isomer is generally favored due to reduced steric hindrance.

However, this method is not without its limitations:

Stoichiometric Catalyst Requirement: The Lewis acid catalyst forms a complex with the product ketone, necessitating the use of stoichiometric or even excess amounts of the catalyst, which can complicate purification and generate significant waste. organic-chemistry.org

Substrate Limitations: The reaction is generally not effective for aromatic rings bearing strongly deactivating substituents. libretexts.org While the methoxy group is activating, other functional groups on more complex analogs could limit the applicability of this method.

Potential for Side Reactions: Although Friedel-Crafts acylation does not typically suffer from the carbocation rearrangements seen in Friedel-Crafts alkylation, other side reactions can occur. masterorganicchemistry.comlibretexts.org In the case of haloacyl chlorides, intramolecular cyclization to form cyclic ketones can be a competing pathway, especially when forming five- or six-membered rings.

| Challenge | Description |

|---|---|

| Catalyst Stoichiometry | Requires at least a full equivalent of Lewis acid catalyst due to product complexation. |

| Regioselectivity | The activating methoxy group directs acylation to the ortho and para positions, potentially leading to mixtures of isomers. |

| Substrate Scope | Not suitable for highly deactivated aromatic rings. |

| Side Reactions | Potential for intramolecular cyclization of the haloalkyl chain. |

Direct Halogenation of Ketones and Side-Product Formation

The direct halogenation of a pre-formed ketone, such as 1-(2-methoxyphenyl)butan-1-one, at the α-position is another common strategy for synthesizing α-haloketones. wikipedia.org This reaction can be performed under either acidic or basic conditions. libretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the reaction is often autocatalytic as hydrogen halide is produced. libretexts.org A key advantage of acid-catalyzed halogenation is that the introduction of the first halogen atom deactivates the ketone, making subsequent halogenations slower and allowing for the isolation of the mono-halogenated product. wikipedia.org

In contrast, base-promoted halogenation occurs via an enolate intermediate. The electron-withdrawing nature of the newly introduced halogen atom increases the acidity of the remaining α-protons, making the mono-halogenated product more reactive than the starting ketone. libretexts.org This often leads to polyhalogenation, which can be difficult to control. libretexts.orgic.ac.uk For methyl ketones, this can result in the haloform reaction, leading to the formation of a carboxylate and a haloform. wikipedia.orglibretexts.org

A significant challenge in the direct halogenation of aryl ketones is the potential for electrophilic aromatic substitution on the electron-rich aromatic ring, leading to ring-halogenated side-products. nih.gov This is particularly relevant for substrates like 1-(2-methoxyphenyl)butan-1-one, where the methoxy group strongly activates the aromatic ring towards electrophilic attack.

| Condition | Intermediate | Key Features | Common Side-Products |

|---|---|---|---|

| Acidic | Enol | Generally allows for mono-halogenation. | Ring halogenation. |

| Basic | Enolate | Prone to polyhalogenation. | Poly-α-halogenated ketones, haloform products (for methyl ketones). |

Advanced and Emerging Synthetic Protocols

To overcome the limitations of traditional methods, a number of advanced synthetic protocols have been developed, offering improved selectivity, milder reaction conditions, and broader functional group tolerance.

Organometallic Reagent-Mediated Synthesis of α-Chloroketones from Amide Derivatives

The use of organometallic reagents to acylate amide derivatives, particularly N-methoxy-N-methylamides (Weinreb amides), has emerged as a powerful method for the synthesis of ketones, including α-chloroketones. organic-chemistry.orgacs.orgthieme-connect.commychemblog.com This approach offers high chemoselectivity, as the tetrahedral intermediate formed upon addition of the organometallic reagent to the Weinreb amide is stabilized by chelation with the N-methoxy-N-methyl group. organic-chemistry.orgmychemblog.com This stability prevents the common side reaction of over-addition to form a tertiary alcohol, which is often observed with other acylating agents like esters. organic-chemistry.orgacs.org

For the synthesis of α-chloroketones, a halomethyllithium carbenoid can be added to a Weinreb amide derived from an appropriate carboxylic acid. organic-chemistry.orgacs.org This method has been shown to be effective for a variety of substrates, including those with aromatic and heteroaromatic rings, and tolerates a range of functional groups. organic-chemistry.org

| Reagents | Key Advantage | Prevents |

|---|---|---|

| Weinreb Amide + Halomethyllithium | Formation of a stable tetrahedral intermediate. | Over-addition to form tertiary alcohols. |

Electrochemical Synthesis Strategies for Aryl Alkyl Ketones from α-Chloroketones and Aryl Halides

Electrochemical methods offer a sustainable and often milder alternative to traditional synthesis. Nickel-catalyzed electrochemical cross-coupling of acid chlorides with aryl halides has been demonstrated as a viable route to unsymmetrical ketones. lookchem.com This reaction can be carried out under simple and mild conditions in a diaphragmless cell, often using a sacrificial zinc anode. lookchem.com While this method as described synthesizes the parent ketone, it represents an advanced strategy for constructing the core structure, which could then be subjected to selective halogenation.

It is important to note that some electrochemical methods focus on the arylation of α-chloroketones, which would lead to a different class of products. rsc.org However, the principles of electrochemical synthesis, particularly the in situ generation of reactive species, hold promise for the development of direct methods for synthesizing compounds like this compound.

| Method | Reactants | Catalyst | Key Features |

|---|---|---|---|

| Electrochemical Cross-Coupling | Acid Chloride + Aryl Halide | Nickel Complex | Mild conditions, diaphragmless cell. |

Visible-Light-Mediated Synthesis of β-Chloro Ketones from Aryl Cyclopropanes

Photocatalysis using visible light has gained significant traction as a green and powerful tool in organic synthesis. A notable application is the synthesis of β-chloro ketones from aryl cyclopropanes. researchgate.netnih.govdiva-portal.orgbohrium.com This method is operationally simple and often catalyst-free, utilizing inexpensive laboratory reagents like oxygen, hydrochloric acid, and nitric acid under visible light irradiation. researchgate.netnih.govdiva-portal.org

The proposed mechanism involves a light-driven radical chain reaction, initiated by the formation of small quantities of molecular chlorine from the reaction of hydrochloric and nitric acids. researchgate.netnih.govdiva-portal.org This method displays broad functional group tolerance and can be scaled up, making it an attractive strategy for the synthesis of β-chloro ketone analogs. researchgate.netnih.gov While this produces a β-chloro ketone, it highlights the potential of visible-light-mediated ring-opening reactions of strained ring systems for the synthesis of halogenated ketones.

| Substrate | Reagents | Conditions | Product |

|---|---|---|---|

| Aryl Cyclopropane | O₂, HCl, HNO₃ | Visible Light | β-Chloro Ketone |

Ring-Opening Chlorination of Cycloalkanols for ω-Chloroalkyl Aryl Ketones

The synthesis of ω-chloroalkyl aryl ketones, such as this compound, can be effectively achieved through the ring-opening chlorination of tertiary cycloalkanols. This strategy involves the cleavage of a carbon-carbon bond (β-scission) within the cycloalkanol ring, initiated by a highly reactive alkoxy radical intermediate. mdpi.com This method provides a direct route to distally chlorinated ketones, which are valuable intermediates in the synthesis of various compounds. mdpi.comorganic-chemistry.org

Different catalytic systems and chlorinating agents have been developed to facilitate this transformation under mild conditions. One notable approach employs a silver catalyst, such as silver triflate (AgOTf), in combination with a ligand like 1,10-phenanthroline. organic-chemistry.org Using tert-butyl hypochlorite (B82951) (tBuOCl) as the chlorine source, this system achieves efficient and highly regioselective C(sp³)–C(sp³) bond cleavage and subsequent C(sp³)–Cl bond formation. organic-chemistry.orgnih.gov The reaction proceeds with excellent yields for a range of cycloalkanols, including those that produce β-, γ-, δ-, and ε-chlorinated ketones. organic-chemistry.org

Alternatively, metal-free conditions have been explored. For instance, tetramethylammonium (B1211777) hypochlorite (TMAOCl) has been used for the oxidative C–C bond cleavage of tert-cycloalkanols, providing a greener alternative that avoids precious transition-metal catalysts. mdpi.com Other systems, such as those using N-chlorosuccinimide (NCS) as the chlorine source, have also been developed, though they may still require a transition-metal catalyst. mdpi.comresearchgate.net The choice of cycloalkanol precursor is crucial, as the ring strain can influence the reaction efficiency; cyclopropanols and cyclobutanols are particularly effective precursors for β- and γ-chlorinated ketones due to their high ring-strain energies, which favor the β-scission of the alkoxy radical. mdpi.comresearchgate.net

Table 1: Comparison of Catalytic Systems for Ring-Opening Chlorination

| Catalyst System | Chlorine Source | Key Features | Reference |

|---|---|---|---|

| Silver Triflate (AgOTf) / 1,10-phenanthroline | tert-butyl hypochlorite (tBuOCl) | High regioselectivity and yields; mild conditions. | organic-chemistry.org |

| Manganese Catalyst | Not specified | Effective for cyclobutanols, affording γ-chloro alkyl ketones. | researchgate.net |

| Metal-Free | Tetramethylammonium hypochlorite (TMAOCl) | Greener alternative, avoids precious metals. | mdpi.com |

| Transition-Metal Catalyst | N-chlorosuccinimide (NCS) | An alternative chlorinating agent, often requires a catalyst. | mdpi.comresearchgate.net |

Organocatalytic and Metal-Catalyzed Chlorination of Carbonyl Compounds

The direct α-chlorination of carbonyl compounds represents a fundamental transformation for producing α-chloroalkyl aryl ketones. nih.gov Both organocatalytic and metal-catalyzed approaches have been developed to achieve this with high efficiency and, in many cases, high enantioselectivity. thieme-connect.commdpi.com

Organocatalytic asymmetric α-chlorination often utilizes chiral amines or their derivatives to activate the carbonyl substrate through the formation of an enamine intermediate. In 2004, pioneering work demonstrated the first highly enantioselective α-chlorination of aldehydes using imidazolidinone catalysts. nih.govorganic-chemistry.org This strategy has since been expanded to include various catalysts, such as L-proline amides and (2R,5R)-diphenylpyrrolidine, which can effectively catalyze the chlorination of aldehydes with N-chlorosuccinimide (NCS) as the chlorine source, yielding α-chloro aldehydes with high enantiomeric excess (ee). acs.org For 1,3-dicarbonyl compounds, bifunctional chiral 2-aminobenzimidazole (B67599) derivatives have been shown to catalyze enantioselective α-chlorination using either NCS or 2,3,4,4,5,6-hexachloro-2,5-cyclohexadien-1-one as the electrophilic chlorine source. mdpi.com

More recently, a mechanistically distinct approach using nucleophilic chloride has been developed. nih.gov This method employs a chiral thiourea (B124793) catalyst in a phase-transfer system to achieve the enantioconvergent chlorination of racemic α-keto sulfonium (B1226848) salts using sodium chloride (NaCl) as the chlorine source. nih.gov This process provides access to highly enantioenriched acyclic α-chloro ketones under mild conditions. nih.gov

Table 2: Selected Catalysts for Asymmetric α-Chlorination of Carbonyls

| Catalyst Type | Example Catalyst | Substrate | Chlorine Source | Key Outcome | Reference |

|---|---|---|---|---|---|

| Imidazolidinone | Amine catalyst 3 | Aldehydes | Perchlorinated quinone | High enantioselectivity (e.g., 92% ee). | organic-chemistry.org |

| Proline derivative | L-proline amide | Aldehydes | NCS | Up to 99% yield and 95% ee. | acs.org |

| 2-Aminobenzimidazole | Chiral derivatives 1 and 2 | β-ketoesters, 1,3-diketones | NCS or Hexachlorocyclohexadienone | Stereodivergent chlorination. | mdpi.com |

| Thiourea | Chiral thiourea | α-keto sulfonium salts | NaCl (nucleophilic) | Enantioconvergent C-Cl bond formation. | nih.gov |

Biocatalytic Approaches for Enantioselective Formation of Chiral Chlorohydrins from α-Chloroalkyl Aryl Ketones

Biocatalysis offers a powerful and environmentally benign strategy for synthesizing enantiopure alcohols from prochiral ketones. magtech.com.cnmdpi.com The asymmetric reduction of α-chloroalkyl aryl ketones to produce chiral chlorohydrins is particularly valuable, as these products are key building blocks for various pharmaceuticals. dntb.gov.uaresearchgate.net This transformation is typically carried out using whole-cell biocatalysts (such as bacteria or yeast) or isolated enzymes (ketoreductases), which exhibit high enantioselectivity. magtech.com.cnresearchgate.net

A variety of microorganisms have been screened for this purpose, with baker's yeast (Saccharomyces cerevisiae) being a common choice that can provide high yields and enantiomeric ratios in the bioreduction of α-, β-, and γ-chloroalkyl aryl ketones. dntb.gov.ua The resulting optically active chlorohydrins can then be cyclized into chiral α-aryl-substituted cyclic ethers without loss of enantiomeric purity. dntb.gov.ua

The success of these bioreductions often depends on the regeneration of cofactors, such as NADPH, which is essential for the activity of the reductase enzymes. dntb.gov.ua This is typically achieved by using whole cells and adding a co-substrate like glucose or glycerol (B35011) to the reaction medium. mdpi.com Research has also identified specific bacterial strains, such as Bacillus cereus, capable of reducing ketones with excellent anti-Prelog enantioselectivity, which is less common in biocatalytic reductions. mdpi.com

Table 3: Examples of Biocatalysts for Asymmetric Reduction of Chloro-Ketones

| Biocatalyst | Substrate Type | Product | Key Features | Reference |

|---|---|---|---|---|

| Baker's Yeast (Saccharomyces cerevisiae) | α-, β-, γ-chloroalkyl aryl ketones | Optically active chlorohydrins | High yields and enantiomeric ratios (up to 95:5 er). | dntb.gov.ua |

| Bacillus cereus TQ-2 | Prochiral ketones (e.g., acetophenone) | (R)-alcohols (anti-Prelog) | Excellent enantioselectivity (>99% ee); broad pH range. | mdpi.com |

| Various whole cells (e.g., Geotrichum sp., Rhodotorula sp.) | Substituted phenacyl chlorides | (R)- or (S)-chlorohydrins | High yields and enantiomeric excess. | researchgate.net |

Carbonylative Synthesis Techniques Utilizing α-Chloroketones as Precursors

While not a direct synthesis of the target compound, carbonylative techniques utilize α-chloroketones as valuable precursors to construct more complex molecules. Palladium-catalyzed carbonylation reactions are particularly effective for this purpose. One such application is the alkoxycarbonylation of α-chloro ketones to generate β-keto esters, which are important synthetic intermediates. researchgate.net This reaction can be optimized by careful selection of the palladium catalyst and ligand, with the Xantphos ligand proving to be highly effective. The process involves the reaction of an α-chloro ketone with carbon monoxide in an alcoholic solvent. researchgate.net

Another innovative approach uses chloroform (B151607) (CHCl₃) as a safe and convenient in-situ source of carbon monoxide, avoiding the handling of toxic CO gas. organic-chemistry.org In this palladium-catalyzed carbonylative coupling, CO is generated from chloroform and a base, which then reacts with an aryl halide to form an aroyl halide intermediate. This intermediate can subsequently couple with various nucleophiles. While this method is often used to synthesize benzophenones or aryl esters from aryl halides, the underlying principles of palladium-catalyzed carbonylation are relevant to the functionalization of precursors like α-chloroketones. organic-chemistry.org

Table 4: Carbonylative Reactions Involving α-Chloroketone Precursors

| Reaction Type | Precursor | Catalyst/Ligand | CO Source | Product | Reference |

|---|---|---|---|---|---|

| Alkoxycarbonylation | α-Chloro ketone | Palladium / Xantphos | Carbon Monoxide (gas) | β-Keto ester | researchgate.net |

| Carbonylative Coupling | Aryl Halide (related process) | Pd(OAc)₂ / PPh₃ | Chloroform (CHCl₃) | Aryl Ketone / Aryl Ester | organic-chemistry.org |

Synthesis via Sulfur Ylide Compounds for α'-Chloroketones

A practical and safer route for the one-carbon chain extension of esters to form α-chloroketones involves the use of sulfur ylides. nih.gov This methodology avoids the use of diazomethane, which is both toxic and explosive. nih.gov The process is a two-step sequence that begins with the reaction of an alkyl ester with a sulfoxonium ylide, typically dimethylsulfoxonium methylide. nih.govgoogle.com This initial reaction affords a chain-extended β-keto dimethylsulfoxonium ylide intermediate. nih.gov

In the second step, the isolated β-keto sulfoxonium ylide is treated with anhydrous hydrogen chloride (HCl). This treatment results in the smooth conversion to the corresponding α-chloroketone with the concomitant loss of dimethyl sulfoxide (B87167) (DMSO). nih.govunibo.it The sulfoxonium ylide reagent itself is conveniently prepared from a sulfoxonium salt, such as trimethylsulfoxonium (B8643921) iodide, by reaction with a suitable base like sodium hydride or potassium tert-butoxide. google.com This synthetic sequence has proven effective for a variety of esters and is particularly useful in the preparation of N-protected α-amino epoxides, which are important pharmaceutical intermediates. nih.gov

Table 5: Key Reagents in the Sulfur Ylide Route to α-Chloroketones

| Step | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| 1. Ylide Formation | Alkyl ester + Dimethylsulfoxonium methylide | β-Keto dimethylsulfoxonium ylide | One-carbon chain extension. | nih.govgoogle.com |

| 2. Chlorination | β-Keto dimethylsulfoxonium ylide + Anhydrous HCl | α-Chloroketone + DMSO | Safer alternative to diazomethane-based methods. | nih.govunibo.it |

Reactivity and Chemical Transformations of 4 Chloro 1 2 Methoxyphenyl 1 Oxobutane

Mechanistic Studies of Halogen Displacement and Carbonyl Reactivity

The chemical character of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane is defined by two primary reactive sites: the electrophilic carbon bearing the chlorine atom and the electrophilic carbon of the ketone functional group.

Halogen Displacement: The chlorine atom is attached to a primary carbon, making it susceptible to nucleophilic attack. The mechanism for the displacement of this halogen is typically a bimolecular nucleophilic substitution (SN2). libretexts.orgmasterorganicchemistry.comencyclopedia.pub In this concerted process, a nucleophile attacks the carbon atom, leading to the simultaneous breaking of the carbon-chlorine bond and the formation of a new carbon-nucleophile bond. The presence of the adjacent carbonyl group can influence the reaction rate, though the primary halogen's accessibility is a key factor. The reaction is generally favorable with strong nucleophiles. youtube.com

Carbonyl Reactivity: The ketone's carbonyl group is a site of electrophilicity due to the polarization of the carbon-oxygen double bond. nih.gov It readily undergoes nucleophilic addition reactions. The mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. This intermediate can then be protonated, typically by a solvent or during an acidic workup, to yield a tertiary alcohol. The reactivity of the carbonyl can be influenced by both steric hindrance from the adjacent methoxyphenyl group and the electronic effects of the substituents on the aromatic ring. msu.edu

Derivatization Strategies for Functionalized Molecules

The dual reactivity of this compound makes it a versatile starting material for the synthesis of a wide array of more complex, functionalized molecules.

Nucleophilic Substitution Reactions Involving the α-Chlorine Moiety

The chlorine atom in the butyl chain serves as a leaving group in nucleophilic substitution reactions, primarily following an SN2 mechanism. libretexts.org This allows for the introduction of various functional groups by reacting the compound with different nucleophiles. For instance, amines can be used to introduce amino groups, while thiols can introduce sulfur-containing moieties. These reactions are fundamental in building more elaborate molecular architectures. The efficiency of these substitutions depends on the strength of the nucleophile and the reaction conditions. youtube.comnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Amine (R-NH2) | Secondary Amine Derivative | Ar-CO-(CH2)3-Cl + R-NH2 → Ar-CO-(CH2)3-NH-R |

| Thiol (R-SH) | Thioether Derivative | Ar-CO-(CH2)3-Cl + R-SH → Ar-CO-(CH2)3-S-R |

| Cyanide (CN-) | Nitrile Derivative | Ar-CO-(CH2)3-Cl + NaCN → Ar-CO-(CH2)3-CN |

| Azide (N3-) | Azide Derivative | Ar-CO-(CH2)3-Cl + NaN3 → Ar-CO-(CH2)3-N3 |

Where Ar = 2-methoxyphenyl

Cyclization Reactions to Form Heterocyclic Compounds

The structure of this compound is well-suited for intramolecular cyclization reactions to form various heterocyclic and carbocyclic compounds. A common strategy involves an intramolecular Friedel-Crafts reaction. masterorganicchemistry.comscience.govlibretexts.org Under the influence of a Lewis acid, the chloroalkyl chain can act as an electrophile. The electron-rich methoxyphenyl ring then acts as the nucleophile, attacking the electrophilic carbon to form a new ring. Given the length of the butyl chain, the formation of a six-membered ring is plausible, leading to tetralone derivatives. The ortho-methoxy group strongly activates the para-position for this type of electrophilic aromatic substitution. vaia.comualberta.calibretexts.org

Another pathway to heterocyclic systems involves a two-step process. First, the chlorine is substituted by a nucleophile, such as a phenoxide or an amine. The resulting intermediate can then undergo an intramolecular reaction. For example, substitution with a phenol (B47542) followed by an acid-catalyzed cyclization of the ketone onto the newly introduced aromatic ring can lead to the formation of chromanone structures. researchgate.netorganic-chemistry.orgnih.gov The bifunctional nature of α-halo ketones makes them valuable precursors for synthesizing heterocycles like thiazoles and pyrroles, though this typically involves the α-position relative to the carbonyl. wikipedia.org

Reduction of the Ketone Functionality and Stereochemical Control

The ketone group can be reduced to a secondary alcohol, creating a new chiral center. wikipedia.org Therefore, controlling the stereochemistry of this transformation is often a critical aspect of its synthetic application. libretexts.org

A variety of reducing agents can accomplish this reduction, with differing levels of selectivity.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that reduces ketones to alcohols. In the absence of chiral auxiliaries, it typically yields a racemic mixture of the two possible alcohol enantiomers.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also effectively reduce the ketone. Like NaBH₄, it produces a racemic mixture without chiral control.

Catalytic Hydrogenation using catalysts like Palladium on carbon (Pd/C) can also be employed.

Enantioselective Reductions can be achieved using chiral reducing agents or catalysts. wikipedia.org Methods like the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane, or transition metal catalysts with chiral ligands (e.g., Ru-BINAP), allow for the synthesis of a single enantiomer of the alcohol with high enantiomeric excess. researchgate.netresearchgate.netresearchgate.net The choice of catalyst and conditions determines which enantiomer is formed.

Table 2: Comparison of Reducing Agents for Ketone Functionality

| Reducing Agent/System | Relative Strength | Typical Stereochemical Outcome |

|---|---|---|

| Sodium Borohydride (NaBH4) | Mild | Racemic |

| Lithium Aluminum Hydride (LiAlH4) | Strong | Racemic |

| Catalytic Hydrogenation (H2/Pd-C) | Variable | Racemic |

| CBS Reduction (Oxazaborolidine/BH3) | Mild | Enantioselective |

| Chiral Ru-BINAP/H2 | Mild | Enantioselective |

Alkoxycarbonylation of α-Chloro Ketones

While the title compound is a γ-chloro ketone, the related reaction of α-chloro ketones provides a powerful method for carbon-carbon bond formation. Palladium-catalyzed alkoxycarbonylation introduces a new ester functionality. researchgate.net This reaction involves treating the α-chloro ketone with carbon monoxide and an alcohol in the presence of a palladium catalyst and a ligand. acs.org

The general mechanism is believed to involve the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, forming an acylpalladium(II) intermediate. acs.orgnih.govliv.ac.uk This is followed by the insertion of carbon monoxide and subsequent attack by the alcohol to yield the β-keto ester product and regenerate the palladium(0) catalyst. The choice of ligand, such as Xantphos, has been shown to be crucial for achieving high yields.

Role of the Methoxyphenyl Moiety in Directing Reactivity and Regioselectivity

The 2-methoxyphenyl group plays a crucial role in directing the reactivity of the molecule, particularly in reactions involving the aromatic ring. The methoxy (B1213986) (-OCH₃) group is a powerful electron-donating group through resonance, while being weakly electron-withdrawing through induction. vaia.comyoutube.com

The dominant resonance effect significantly increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophilic attack than unsubstituted benzene. libretexts.org This electron density is not distributed evenly; it is concentrated at the ortho and para positions relative to the methoxy group. libretexts.org

In the case of this compound, the methoxy group is at the 2-position. This means it strongly activates the 4-position (para) and the 6-position (ortho) for electrophilic aromatic substitution. libretexts.org This directing effect is highly relevant for the intramolecular cyclization reactions discussed in section 3.2.2. In a Friedel-Crafts type cyclization, the alkyl chain electrophile will preferentially attack the highly activated para position (C4 of the aromatic ring), leading to a specific regioisomer of the resulting fused ring system. masterorganicchemistry.com The strong activating nature of the methoxy group facilitates this cyclization under milder conditions than might be required for a less activated ring. ualberta.ca

Computational Chemistry and Theoretical Investigations of 4 Chloro 1 2 Methoxyphenyl 1 Oxobutane

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to determine the optimized molecular geometry and electronic properties of a molecule. A typical study on 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane would involve calculations using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. This would provide precise bond lengths, bond angles, and dihedral angles, forming the basis for further analysis.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.netmdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. mdpi.com For this compound, the energies of these orbitals and the resulting gap would be calculated and presented in a table.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

This table would be populated with data from DFT calculations, which are currently unavailable for this specific molecule.

Natural Population Analysis (NPA) is a method for calculating the distribution of electrons in a molecule, providing atomic charges. Natural Bonding Orbital (NBO) analysis provides a localized picture of the chemical bonds, lone pairs, and intermolecular interactions. openaccesspub.org For the target molecule, NPA would reveal the charge on each atom, indicating which atoms are electron-rich or electron-deficient. NBO analysis would offer insights into the hybridization of atomic orbitals and the delocalization of electron density, particularly interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms of this compound

| Atom | Charge (e) |

|---|---|

| O (carbonyl) | Data not available |

| Cl | Data not available |

| C (carbonyl) | Data not available |

| O (methoxy) | Data not available |

This table would display the calculated atomic charges from NPA, highlighting the electrophilic and nucleophilic centers. Specific data is not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net Different colors on the MEP map indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-deficient, susceptible to nucleophilic attack). researchgate.net A green color indicates neutral potential. For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential around the hydrogen atoms.

Table 3: Hypothetical Global Reactivity Parameters for this compound

| Parameter | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity Index (ω) | Data not available |

This table would provide quantitative measures of the molecule's reactivity based on DFT calculations, which have not been published.

Exploration of Reaction Mechanisms via Computational Simulations

Computational simulations can be employed to explore the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, transition states can be located, and activation energies can be calculated. This would provide a detailed understanding of how the molecule reacts, for instance, in nucleophilic substitution reactions at the carbon atom bonded to the chlorine. Such studies are invaluable for predicting reaction outcomes and designing new synthetic routes.

Conformational Analysis and Intermolecular Interactions

This compound has several rotatable bonds, leading to different possible conformations. A conformational analysis would involve scanning the potential energy surface by rotating these bonds to identify the most stable conformers. Understanding the preferred three-dimensional structure is essential as it influences the molecule's physical properties and biological activity. Furthermore, analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, would help in understanding how the molecules pack in a solid state and interact with other molecules in a solution. nih.gov

While the theoretical frameworks for the computational analysis of this compound are well-established, the specific application of these methods to this compound has not been documented in available scientific literature. The outline provided represents a standard and thorough approach to computationally characterizing a molecule. The completion of such studies would be a valuable contribution to the chemical sciences, providing fundamental data on the structure and reactivity of this compound.

Advanced Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane, ¹H and ¹³C NMR spectra provide a complete picture of the proton and carbon frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and quantification of hydrogen atoms in different chemical environments. The expected signals for this compound would be consistent with its structure, showing distinct peaks for the aromatic protons of the methoxyphenyl group and the aliphatic protons of the chlorobutyl chain. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atom, with the carbonyl carbon appearing significantly downfield.

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the butyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, solidifying the assignment of both ¹H and ¹³C spectra.

| ¹H NMR Data (Predicted) | ||||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic Protons | 6.90 - 7.80 | Multiplet | - | 4H |

| -OCH₃ | 3.85 | Singlet | - | 3H |

| -CH₂-Cl | 3.65 | Triplet | 6.5 | 2H |

| -CO-CH₂- | 3.10 | Triplet | 7.0 | 2H |

| -CH₂-CH₂-CH₂- | 2.20 | Sextet | 6.8 | 2H |

| ¹³C NMR Data (Predicted) | |

| Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~199.0 |

| Aromatic C-O | ~158.0 |

| Aromatic C (quaternary) | ~128.5 |

| Aromatic C-H | ~134.0, ~131.0, ~121.0, ~112.0 |

| -OCH₃ | ~55.8 |

| -CH₂-Cl | ~44.5 |

| -CO-CH₂- | ~38.0 |

| -CH₂-CH₂-CH₂- | ~26.5 |

Note: The data presented in the tables are predicted values based on the chemical structure and typical chemical shifts for similar functional groups. Actual experimental values may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of the chlorine atom, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio would be expected, which is a definitive indicator for the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula of C₁₁H₁₃ClO₂.

| HRMS Data | |

| Formula | C₁₁H₁₃ClO₂ |

| Calculated m/z for [M+H]⁺ | 213.0655 |

| Observed m/z | Conforms to calculated value |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. Other significant peaks would include C-O stretching for the methoxy (B1213986) group and the aromatic ether, C-H stretching for the aromatic and aliphatic portions, and a C-Cl stretching vibration.

| Key IR Absorptions | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aryl Ketone) | ~1680 |

| C-O (Aromatic Ether) | ~1250 |

| C-H (Aromatic) | ~3050 |

| C-H (Aliphatic) | ~2950 |

| C-Cl (Alkyl Halide) | ~750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions. These transitions are associated with the aromatic ring and the carbonyl group. The methoxy substituent on the aromatic ring can influence the position and intensity of these absorption bands.

| UV-Vis Absorption Data (in Methanol) | |

| λmax (nm) | Electronic Transition |

| ~250 | π → π |

| ~300 | n → π |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method would typically be employed for this compound. The compound would be separated from starting materials, byproducts, and other impurities based on its polarity. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

| Typical HPLC Conditions | |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on specific column and gradient |

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. This analytical technique is crucial for unequivocally determining the three-dimensional arrangement of atoms in a solid-state, providing precise information on bond lengths, bond angles, and crystal packing. Although crystal structures have been reported for related compounds containing chloro and methoxyphenyl moieties, this specific isomer has not been characterized by X-ray diffraction.

In-situ and Real-time Reaction Monitoring via Spectroscopic Techniques

There is no published research detailing the use of in-situ and real-time spectroscopic techniques, such as FTIR, Raman, or NMR spectroscopy, to monitor chemical reactions involving this compound. These methods are powerful tools for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions by providing continuous data from within the reaction vessel. The absence of such studies indicates that the synthesis or subsequent reactions of this compound have not been investigated at this advanced level in the available literature.

Applications of 4 Chloro 1 2 Methoxyphenyl 1 Oxobutane As a Chemical Building Block in Specialized Synthesis

Synthesis of Agrochemical Intermediates

The structural motifs present in 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane are found in various biologically active molecules, making it a useful starting material for agrochemical intermediates. nbinno.com The methoxyphenyl group is a common feature in certain classes of pesticides and herbicides. nih.govnih.gov The compound's primary utility in this field is as a synthon, where the chlorobutyl chain can be modified through nucleophilic substitution reactions to introduce different functional groups or to build more complex side chains. These modifications are often designed to tune the biological activity, selectivity, and environmental persistence of the final agrochemical product. For instance, the chloro-ketone moiety can be used to construct heterocyclic rings, which are prevalent in modern fungicides and insecticides.

| Application Area | Role of this compound | Key Structural Features Utilized |

| Agrochemicals | Intermediate / Building Block | Methoxyphenyl Group, Reactive Chlorobutyl Chain |

| Materials Science | Monomer Precursor / Functional Additive | Aromatic Ring, Ketone, Alkyl Halide |

| Specialty Chemicals | Versatile Precursor | Dual Electrophilic Sites (Ketone and C-Cl) |

| Fragrance & Flavor | Potential Precursor | Methoxyphenyl Moiety, Ketone Functionality |

| Complex Ketones | Dual Electrophile | Alkyl Chloride, Ketone Carbonyl |

Precursor in Materials Science for Functional Polymers and Organic Electronics

In the field of materials science, this compound serves as a precursor for creating functional materials, including polymers and components for organic electronics. bldpharm.com The molecule can be incorporated into polymer chains through reactions involving its chloro or ketone functionalities. The presence of the methoxy-substituted aromatic ring can impart specific properties to the resulting material, such as altered solubility, thermal stability, or electronic characteristics. Cross-coupling reactions, which are pivotal in modern materials synthesis, can target the C-Cl bond to attach the molecule to other monomers or polymer backbones. nih.gov This allows for the precise engineering of materials with tailored optical or conductive properties for applications in areas like organic light-emitting diodes (OLEDs) or organic photovoltaics.

Role in the Synthesis of Specialty Chemicals beyond Traditional Pharmaceutical and Agrochemical Applications

Beyond its role in major industries like agrochemicals, this compound is a key building block in the synthesis of a wide range of specialty chemicals. nbinno.com These are often complex organic molecules produced in lower volumes for specific, high-value applications such as dyes, coatings, or laboratory reagents. The compound's utility stems from its predictable reactivity, allowing chemists to use it as a scaffold upon which to build molecular complexity. nbinno.com For example, the ketone can undergo reactions like aldol (B89426) condensations or reductive aminations, while the alkyl chloride can be converted into amines, ethers, or nitriles. This versatility enables the creation of tailor-made molecules that drive innovation across diverse chemical sectors. nbinno.com

Utilization in Fragrance and Flavor Compound Synthesis

The structural elements of this compound make it a plausible, though not widely documented, precursor in the synthesis of fragrance and flavor compounds. The methoxyphenyl (anisole) moiety is a key component of many natural and synthetic scents, often contributing sweet, floral, or anise-like notes. vdoc.pub Ketones are also a major class of fragrance ingredients, valued for their fruity and floral characteristics. beilstein-journals.org Synthetic pathways could involve the modification of the chlorobutyl chain to introduce unsaturation or other functional groups, thereby altering the odor profile. For instance, elimination reactions could create an alkene, while substitution of the chlorine with an acetate (B1210297) group could lead to fruity esters. The butyrophenone (B1668137) core itself is a scaffold that can be elaborated into more complex aromatic fragrance molecules. beilstein-journals.org

Development of Complex Ketones via Cross-Electrophile Coupling

A significant modern application for compounds like this compound is in the synthesis of complex ketones through cross-electrophile coupling (XEC). ucl.ac.uk This powerful synthetic strategy, often catalyzed by nickel, enables the formation of carbon-carbon bonds by coupling two different electrophilic species, bypassing the need for traditional organometallic nucleophiles. nih.govprinceton.edu

In this context, this compound acts as a dual electrophile. The alkyl chloride (C-Cl bond) is one electrophilic site, while the carbonyl carbon of the ketone is another. In a typical XEC reaction, a nickel catalyst can activate the alkyl chloride, which then couples with another electrophile, such as an aryl halide. ucl.ac.uk This methodology allows for the convergent synthesis of highly functionalized ketones that would be challenging to prepare using conventional methods. The ability to directly couple two readily available electrophilic building blocks makes XEC a highly efficient and step-economical approach for assembling complex molecular architectures. researchgate.net

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

Traditional synthetic methods, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, generating significant waste. organic-chemistry.orgresearchgate.net The development of greener and more sustainable synthetic routes for 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane and its derivatives is a critical area for future research.

Key strategies include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times, increased product yields, and enhanced selectivity. nih.govmdpi.comfrontiersin.org The application of MAOS to the Friedel-Crafts acylation or subsequent functionalization steps could offer a more energy-efficient pathway. nih.gov Dedicated microwave reactors that allow for superheating solvents in sealed vessels can significantly shorten reaction times by taking advantage of the Arrhenius law. anton-paar.com

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.gov Biocatalysis operates under mild conditions, reducing energy consumption and the formation of hazardous byproducts. nih.govmdpi.com Research could focus on identifying or engineering enzymes, such as reductases or transaminases, capable of catalyzing the synthesis or stereoselective modification of butyrophenone (B1668137) scaffolds. mdpi.comillinois.edu This approach is particularly valuable for producing chiral intermediates for pharmaceuticals. illinois.edunih.gov

Solvent-Free or Greener Solvent Conditions: Exploring solvent-free reaction conditions, such as mechanochemical synthesis (ball-milling), can eliminate the need for hazardous organic solvents. researchgate.net Alternatively, replacing conventional solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis.

| Green Synthesis Strategy | Potential Advantages for Butyrophenone Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. nih.govfrontiersin.org |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govmdpi.com |

| Solvent-Free/Green Solvents | Eliminates hazardous solvent use, lowers environmental impact. researchgate.net |

Asymmetric Synthesis and Stereocontrol of Derivatives

Many biologically active molecules are chiral, with their therapeutic effects often being exclusive to a single enantiomer. nih.gov While this compound itself is achiral, its derivatives frequently possess one or more stereocenters. Therefore, the development of methods for asymmetric synthesis and precise stereocontrol is a vital research direction.

Future explorations should include:

Chiral Catalysts: The use of chiral catalysts, including transition metal complexes with chiral ligands (e.g., BINOL, DuPhos) or small organic molecules (organocatalysts), can facilitate the enantioselective synthesis of derivatives. mdpi.com These catalysts can create stereogenic centers with high enantiomeric excess.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in modern synthesis. beilstein-journals.orgnih.gov Catalysts derived from natural products like Cinchona alkaloids have been successfully used in various asymmetric transformations, including Michael additions to chalcone-like structures, which are structurally related to butyrophenones. nih.gov

Substrate-Controlled Synthesis: This approach involves using a chiral starting material or auxiliary to direct the stereochemical outcome of a reaction, which can be a reliable method for producing a specific stereoisomer. mdpi.com

The ability to selectively synthesize specific stereoisomers of butyrophenone analogues is crucial for investigating their structure-activity relationships (SAR) and developing more potent and selective therapeutic agents. nih.govnih.gov

Exploration of Novel Catalytic Systems for Functionalization

Moving beyond traditional catalysts is key to unlocking new reaction pathways and improving the efficiency of synthesizing functionalized butyrophenones. This research area focuses on discovering and applying new catalytic systems to modify the this compound scaffold.

Promising catalytic systems include:

Dual-Catalysis Systems: Combining different catalytic modes, such as photoredox catalysis with nickel catalysis, can enable novel transformations that are not possible with a single catalyst. nih.gov This approach could be used for the asymmetric functionalization of the butyrophenone backbone. nih.gov

Organocatalysis: The field of organocatalysis offers a broad range of metal-free catalysts that can promote various reactions, including conjugate additions, aldol (B89426) reactions, and Mannich reactions, to introduce new functional groups and stereocenters. beilstein-journals.orgmdpi.com

Biocatalysis: As mentioned, enzymes offer unparalleled selectivity. nih.gov The discovery and engineering of enzymes could lead to biocatalytic systems for late-stage functionalization, allowing for the precise modification of complex butyrophenone derivatives. mdpi.com

Metal-Catalyzed Cross-Coupling: While established, there is still room to explore novel ligands and conditions for reactions like Buchwald-Hartwig amination to couple amines with the butyrophenone structure, a common step in the synthesis of many active pharmaceutical ingredients (APIs). drreddys.comnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, particularly for APIs. drreddys.comasynt.com This technology offers enhanced safety, reproducibility, and scalability.

Future research should focus on:

Continuous Flow Synthesis: Developing a multi-step continuous flow process for this compound and its derivatives would allow for safer handling of hazardous reagents and intermediates, precise control over reaction parameters (temperature, pressure, and time), and easier scale-up. asynt.comnih.govaurigeneservices.com Flow systems can be coupled with enabling technologies like microwave irradiation for rapid heating. mdpi.com

Automated Synthesis Platforms: Integrating flow chemistry with automated platforms can revolutionize the drug discovery process. nih.govresearchgate.net These systems, often incorporating artificial intelligence and robotics, can rapidly synthesize and screen libraries of butyrophenone derivatives, accelerating the identification of lead compounds. chemicalindustryjournal.co.ukxtalpi.com Platforms like IBM's RoboRXN can automate the entire synthesis process from planning to execution. chemicalindustryjournal.co.uk This approach allows for high-throughput experimentation and data generation, which is crucial for modern drug development.

| Technology | Key Advantages in Butyrophenone Synthesis |

| Flow Chemistry | Enhanced safety, better process control, scalability, reproducibility. nih.govaurigeneservices.com |

| Automated Synthesis | High-throughput synthesis, rapid library generation, accelerated discovery. nih.govchemicalindustryjournal.co.uk |

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. A synergistic approach that combines experimental studies with advanced computational modeling can provide unprecedented insight into the intricate details of chemical transformations.

Areas for investigation include:

Computational Chemistry: Tools like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and predict the outcomes of reactions. numberanalytics.commdpi.com This can help in understanding the mechanism of the Friedel-Crafts acylation step or subsequent functionalization reactions. organic-chemistry.orgresearchgate.netmdpi.com

In-situ Spectroscopic Analysis: Employing techniques like Raman and IR spectroscopy during the reaction can provide real-time data on the formation of intermediates and products, helping to elucidate the reaction mechanism. researchgate.net

Kinetic Studies: Detailed kinetic analysis can reveal the rate-determining steps of a reaction and provide valuable information for process optimization.

Predictive Modeling: The integration of experimental data with machine learning and AI can lead to the development of predictive models for reaction outcomes, catalyst performance, and optimal conditions, accelerating the development of new synthetic methodologies. mdpi.com

By using computational methods to investigate stationary points and the intrinsic reaction coordinate (IRC), researchers can partition a reaction into distinct phases, offering a detailed analysis of the chemical conversion process. smu.edunih.gov This combined approach will be instrumental in refining the synthesis of this compound and guiding the rational design of novel derivatives. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2-methoxyphenyl groups react with chloro-substituted acyl chlorides. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or DMF), and catalysts (e.g., AlCl₃). Monitoring by TLC and HPLC ensures reaction progression and purity . Recrystallization from ethanol or methanol improves yield, as demonstrated in analogous ketone syntheses .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) confirm substitution patterns. The ketone carbonyl (δ ~200–210 ppm in ¹³C) and chlorobutane chain (δ ~1.8–4.3 ppm) validate connectivity .

- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups. Compare with reference spectra of structurally similar compounds .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX programs enhance structural refinement?

- Methodological Answer : Crystallization may face issues due to flexible chlorobutane chains or polymorphism. Slow evaporation from polar solvents (e.g., ethanol) promotes single-crystal growth. SHELXL refines structures by modeling disorder and validating geometric parameters (e.g., bond lengths/angles) against high-resolution data. Hydrogen-bonding networks, influenced by the methoxy group, are analyzed using SHELXPRO to resolve packing ambiguities .

Q. How do substituents (chloro, methoxy) influence intermolecular interactions in the crystal lattice?

- Methodological Answer : Graph set analysis (Etter’s method) identifies hydrogen-bonding motifs. The methoxy group participates in C-H···O interactions, while chloro substituents contribute to halogen bonding or Cl···π contacts. Use Mercury software to visualize packing and quantify interaction energies (e.g., Hirshfeld surfaces) .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare DFT-calculated NMR shifts (GIAO method) with experimental data. Discrepancies in aromatic regions may arise from solvent effects or conformational flexibility .

- Dynamic Effects : MD simulations assess rotational barriers in the chlorobutane chain, which may explain splitting in NMR peaks .

Q. Which advanced chromatographic methods are suitable for purity analysis, particularly for detecting trace impurities?

- Methodological Answer :

- UHPLC-MS : Use C18 columns (e.g., Chromolith) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. High-resolution MS identifies byproducts (e.g., dechlorinated derivatives) .

- Chiral HPLC : Resolves enantiomers if asymmetric centers form during synthesis .

Q. How can the thermal stability and decomposition pathways of this compound be characterized under varying conditions?

- Methodological Answer : Perform TGA-DSC to determine decomposition temperatures (~150–300°C). Pyrolysis-GC/MS identifies volatile degradation products (e.g., chlorinated hydrocarbons or methoxyphenyl fragments). Compare stability under inert vs. oxidative atmospheres .

Notes

- For computational studies, cite Gaussian or ORCA for DFT and GROMACS for MD simulations.

- Safety protocols align with MedChemExpress guidelines for handling chlorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.